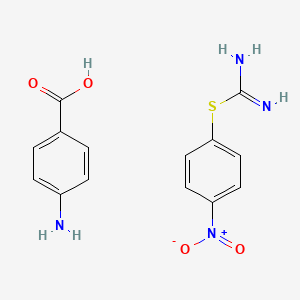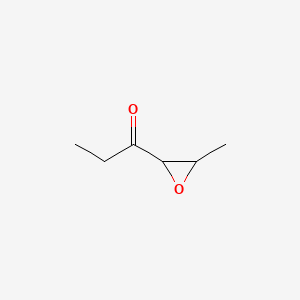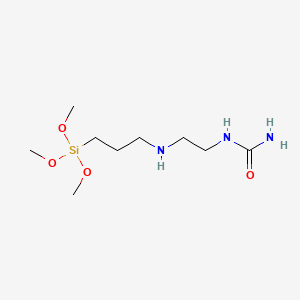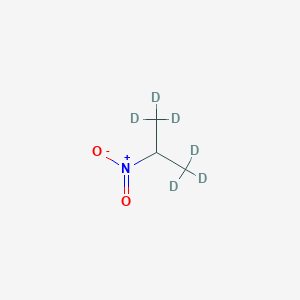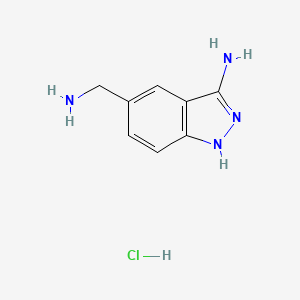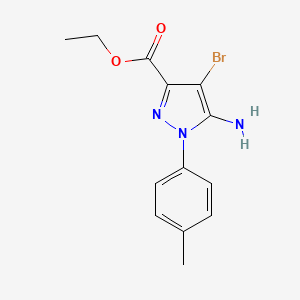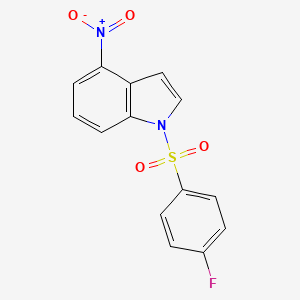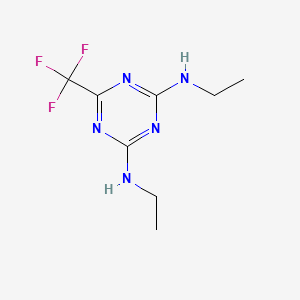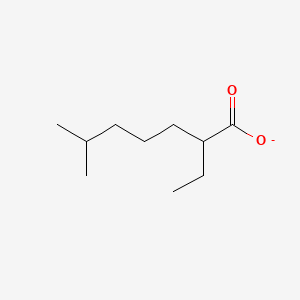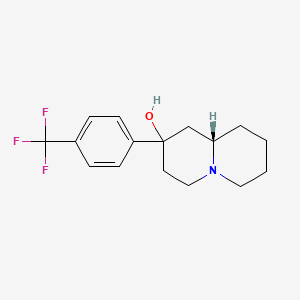
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is a complex organic compound that belongs to the quinolizidine family. This compound is characterized by the presence of a hydroxy group at the axial position and a trifluorophenyl group at the equatorial position on the quinolizidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using sodium hydride in acetonitrile under conventional or microwave irradiation methods . The intramolecular cyclization of these products in nitrobenzene under reflux conditions results in the formation of substituted quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The electron-withdrawing effect of the trifluorophenyl group enhances the compound’s stability and reactivity, making it a potent candidate for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but with a different substitution pattern.
2-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxy and trifluoromethyl group but on a benzoic acid scaffold.
Uniqueness
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is unique due to its specific substitution pattern on the quinolizidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57661-27-5 |
|---|---|
Molekularformel |
C16H20F3NO |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
(9aS)-2-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-6-4-12(5-7-13)15(21)8-10-20-9-2-1-3-14(20)11-15/h4-7,14,21H,1-3,8-11H2/t14-,15?/m0/s1 |
InChI-Schlüssel |
SEWOUMHWEWDIHT-MLCCFXAWSA-N |
Isomerische SMILES |
C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
Kanonische SMILES |
C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


